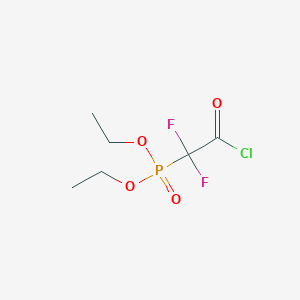![molecular formula C13H12F6N2O2 B2772519 methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate CAS No. 866049-96-9](/img/structure/B2772519.png)
methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H12F6N2O2 and its molecular weight is 342.241. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermophysical Property Measurements of Ethers
A comprehensive review by Marsh et al. (1999) focuses on vapor–liquid equilibria and related properties in mixtures of ethers, alkanes, and alkanols. This research is crucial for understanding the physical properties of chemical compounds used as gasoline additives to improve octane rating and reduce exhaust pollution (Marsh et al., 1999).
Formation and Fate of Food Toxicants
Zamora and Hidalgo (2015) discuss the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in foods, highlighting the role of Maillard reactions and lipid oxidation. This study provides insight into the chemical processes that lead to the formation of potentially harmful compounds in processed foods (Zamora & Hidalgo, 2015).
Chemistry and Properties of Pyridine Derivatives
Boča, Jameson, and Linert (2011) review the chemistry and applications of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds. Their work explores the preparation, properties, and complex compounds of these ligands, emphasizing their spectroscopic properties, structures, and biological and electrochemical activity (Boča et al., 2011).
Applications of Xylan Derivatives
Petzold-Welcke et al. (2014) investigate the chemical modification of xylan into biopolymer ethers and esters, aiming to create materials with specific properties for potential use in drug delivery and as antimicrobial agents. This research underscores the value of chemical modifications in developing new materials for various applications (Petzold-Welcke et al., 2014).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) reviews the progress in developing amyloid imaging ligands for diagnosing and understanding Alzheimer's disease, highlighting the potential for early detection and evaluation of therapies. This research exemplifies the application of chemistry in biomedical imaging and disease diagnosis (Nordberg, 2007).
properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O2/c1-21(2)5-4-8-10(11(22)23-3)7(12(14,15)16)6-9(20-8)13(17,18)19/h4-6H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTYAWAKKHGPJM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=CC(=N1)C(F)(F)F)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)
![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)
![3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole](/img/structure/B2772440.png)

![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)




![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)

